

(2R,3S)-2-ethyl-3-methylpentanoic Acid: A Technical Overview

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Compound of Interest

Compound Name: *2-Ethyl-3-methylpentanoic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known properties of the chiral carboxylic acid, **(2R,3S)-2-ethyl-3-methylpentanoic acid**. Due to the limited availability of in-depth experimental data and biological studies for this specific stereoisomer, this document focuses on foundational physicochemical properties and general synthetic approaches. Further empirical research is required to fully characterize this compound for potential applications in drug development and other scientific fields.

Physicochemical Properties

(2R,3S)-2-ethyl-3-methylpentanoic acid is a chiral organic compound with two stereocenters. Its basic properties, largely derived from computational models and data for the non-stereospecific molecule, are summarized below. It is important to note that experimental values for the specific (2R,3S) isomer are not readily available in the public domain.

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O ₂	PubChem[1]
Molecular Weight	144.21 g/mol	PubChem[1]
IUPAC Name	(2R,3S)-2-ethyl-3-methylpentanoic acid	PubChem[1]
CAS Number	210537-44-3	ABI Chem[2]
Boiling Point (for 2-ethyl-3-methylpentanoic acid)	214-225 °C	ChemBK[3]
Computed XLogP3	2.5	PubChem[1]
Computed Topological Polar Surface Area	37.3 Å ²	PubChem[1]
Computed Heavy Atom Count	10	PubChem[1]

Synthesis and Experimental Protocols

Detailed, experimentally validated protocols for the stereoselective synthesis of **(2R,3S)-2-ethyl-3-methylpentanoic acid** are not extensively reported in publicly accessible literature. However, general synthetic strategies for 2,3-disubstituted pentanoic acids can be adapted to achieve the desired stereochemistry.

One potential approach involves the use of chiral auxiliaries to control the stereoselective alkylation of a precursor molecule. For instance, a malonic ester synthesis starting from 3-methylpentanoic acid could be a viable route. A general, non-stereospecific synthesis of **2-ethyl-3-methylpentanoic acid** has been described starting from 3-methylpentanoic acid and iodoethane.[4] Another patented method involves the oxidation of 2-ethyl-3-methyl pentanal.[5]

A detailed, generalized protocol for the synthesis of a related compound, 3-methylpentanoic acid, is available from Organic Syntheses, which involves the saponification and decarboxylation of ethyl sec-butylmalonate.[6] This methodology could potentially be adapted for the synthesis of the target molecule by introducing an ethyl group at the alpha-position, likely requiring further stereoselective steps.

General Workflow for Chiral Carboxylic Acid Synthesis via Malonic Ester Route:



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Caption: A conceptual workflow for the stereoselective synthesis of **(2R,3S)-2-ethyl-3-methylpentanoic acid**.

Spectroscopic Data

Experimentally determined spectroscopic data (NMR, Mass Spectrometry) for **(2R,3S)-2-ethyl-3-methylpentanoic acid** are not available in the reviewed literature. Analysis of related compounds can provide an estimation of expected spectral features.

Biological and Pharmacological Properties

As of the date of this document, there is no publicly available information on the biological activity, pharmacological effects, or mechanism of action for **(2R,3S)-2-ethyl-3-methylpentanoic acid**. A structurally related compound, (2RS)-2-Ethyl-2-methylpentanoic acid, has been noted to have cytotoxic and fusogenic properties, inhibiting tumor cell growth.^[7] However, due to the critical role of stereochemistry in biological activity, these properties cannot be directly attributed to the (2R,3S) isomer.

Given the absence of biological data, no signaling pathways associated with **(2R,3S)-2-ethyl-3-methylpentanoic acid** can be described or visualized at this time.

Conclusion

(2R,3S)-2-ethyl-3-methylpentanoic acid is a chiral molecule with defined stereochemistry. While its basic physicochemical properties can be estimated, a comprehensive understanding of this compound is hindered by the lack of detailed experimental data, including specific physical constants, spectroscopic analyses, and biological activity studies. Further research is

necessary to elucidate the properties of this specific stereoisomer and to explore its potential applications in pharmacology and other areas of chemical science. Professionals in drug development are encouraged to undertake empirical studies to fully characterize this molecule.

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